molecular formula C14H12N2S4 B14235717 Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis- CAS No. 501676-71-7

Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-

Cat. No.: B14235717
CAS No.: 501676-71-7
M. Wt: 336.5 g/mol
InChI Key: BKOJSSTWFOZTSI-UHFFFAOYSA-N
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Description

Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is a heterocyclic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- typically involves the reaction of thioamides with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of chloroacetaldehyde and thioformamide to form the thiazole ring. The reaction conditions often require the presence of a catalyst, such as zinc oxide nanoparticles, to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aldehydes, ketones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, which can modulate the activity of enzymes and receptors in biological systems. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 2,2’-[1,4-phenylenebis(methylenethio)]bis- is unique due to its specific linker structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

501676-71-7

Molecular Formula

C14H12N2S4

Molecular Weight

336.5 g/mol

IUPAC Name

2-[[4-(1,3-thiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-thiazole

InChI

InChI=1S/C14H12N2S4/c1-2-12(10-20-14-16-6-8-18-14)4-3-11(1)9-19-13-15-5-7-17-13/h1-8H,9-10H2

InChI Key

BKOJSSTWFOZTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CS2)CSC3=NC=CS3

Origin of Product

United States

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